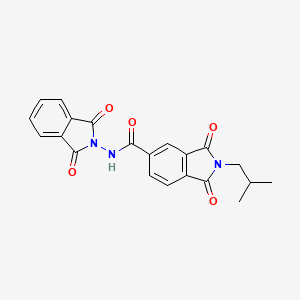

![molecular formula C16H17ClN2O4S B5123987 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)

1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the flow of salt and water across epithelial membranes in various tissues, including the lungs, pancreas, and intestines. CFTR mutations cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.

作用機序

1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 binds to a specific site on the 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine protein and blocks chloride ion transport through the channel. The exact mechanism of inhibition is still not fully understood, but it is thought to involve the stabilization of a closed conformation of the this compound channel. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has been shown to be a reversible inhibitor of this compound, meaning that its inhibitory effect can be reversed by removing the compound from the cells or by washing the cells with a this compound activator.

Biochemical and Physiological Effects

1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has been shown to have a number of biochemical and physiological effects beyond its inhibition of this compound. It has been reported to inhibit the activity of other ion channels, such as the calcium-activated chloride channel (CaCC) and the potassium channel KCNQ1. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has also been shown to have anti-inflammatory effects in airway epithelial cells by reducing the production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 is a widely used tool for studying 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine function and regulation in vitro. Its advantages include its high potency and specificity for this compound inhibition, as well as its reversibility. However, 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate data interpretation. In addition, 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 may have different effects on this compound function in different cell types, which can make it difficult to compare results across studies.

将来の方向性

For research on 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 include:

1. Development of more potent and selective 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine inhibitors that can overcome the limitations of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172.

2. Investigation of the long-term effects of this compound inhibition on epithelial function and health.

3. Exploration of the use of this compound inhibitors in combination with other drugs for the treatment of CF and other diseases.

4. Investigation of the effects of this compound inhibitors on this compound-independent ion channels and physiological processes.

Conclusion

This compound, or 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172, is a small molecule inhibitor of the this compound chloride ion channel. It has been extensively studied as a tool for investigating this compound function and regulation, as well as a potential therapeutic agent for CF and other diseases. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has advantages and limitations for lab experiments, and future research directions include the development of more potent and selective this compound inhibitors and investigation of the long-term effects of this compound inhibition on epithelial function and health.

合成法

1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 was first synthesized by Robert Bridges and colleagues in 2001 using a multi-step process that involved the reaction of 4-chlorobenzyl chloride with sodium sulfite to yield 4-chlorobenzyl sulfonate. This intermediate was then reacted with 2-furoylpiperazine in the presence of potassium carbonate to produce 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172. The final product was purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

科学的研究の応用

1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has been widely used in scientific research to study the function and regulation of 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine. It has been shown to inhibit this compound-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal epithelial cells. 1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazineinh-172 has also been used to investigate the role of this compound in other physiological processes, such as sweat gland function, smooth muscle contraction, and insulin secretion.

特性

IUPAC Name |

[4-[(4-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c17-14-5-3-13(4-6-14)12-24(21,22)19-9-7-18(8-10-19)16(20)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVGHNSSHPIUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)

![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)

![4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)

![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5123973.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)

![1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)

![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)